7-Methoxy-4-methyl-3-phenylcoumarin
Description
Properties
IUPAC Name |
7-methoxy-4-methyl-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-14-9-8-13(19-2)10-15(14)20-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMVBTSFGRXFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235452 | |
| Record name | 7-Methoxy-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23028-24-2 | |
| Record name | 7-Methoxy-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23028-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization of 7 Methoxy 4 Methyl 3 Phenylcoumarin Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including coumarin (B35378) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In the case of 7-methoxy-4-methyl-3-phenylcoumarin, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the methyl group, and the methoxy (B1213986) group. For instance, in a study of 7-methoxy-4-methylcoumarin (B191837), the methyl protons appeared as a singlet at 2.393 ppm, while the methoxy protons resonated at 3.871 ppm. chemicalbook.com The aromatic protons on the coumarin ring and the phenyl substituent exhibit characteristic splitting patterns and chemical shifts depending on their position and coupling with neighboring protons. chemicalbook.comresearchgate.netrsc.org
A great deal of information regarding the shielding and deshielding of protons can be obtained from NMR spectroscopy. researchgate.net The chemical shifts are influenced by the electron density around the proton. For example, the protons of the methyl group in 7-methoxy-4-methylcoumarin are observed at a chemical shift of around 2.4 ppm, while the more deshielded aromatic protons appear in the range of 6.8 to 7.5 ppm. chemicalbook.com
| Proton | Chemical Shift (ppm) | Reference |
|---|---|---|
| -CH₃ | 2.393 | chemicalbook.com |
| -OCH₃ | 3.871 | chemicalbook.com |
| H-5 | 7.485 | chemicalbook.com |
| H-6 | 6.902 | chemicalbook.com |
| H-8 | 6.801 | chemicalbook.com |
| H-3' | 6.123 | chemicalbook.com |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the carbon backbone. researchgate.netchemicalbook.com The chemical shifts in ¹³C NMR are sensitive to the electronic environment and hybridization of the carbon atoms. For example, the carbonyl carbon of the lactone ring in coumarin derivatives typically appears significantly downfield, often in the range of 160-170 ppm, due to its deshielded nature. youtube.com Aromatic and olefinic carbons resonate in the 100-150 ppm region, while the methyl and methoxy carbons appear at higher fields (lower ppm values). chemicalbook.comchemicalbook.comspectrabase.com
Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method are often employed to predict ¹³C NMR chemical shifts, which can then be compared with experimental data for structural validation. researchgate.net
| Carbon Atom | Chemical Shift (ppm) | Reference |
|---|---|---|
| C2 | 162.2 | chemicalbook.com |
| C3 | 112.5 | chemicalbook.com |
| C4 | 152.3 | chemicalbook.com |
| C4a | 112.8 | chemicalbook.com |
| C5 | 125.1 | chemicalbook.com |
| C6 | 112.0 | chemicalbook.com |
| C7 | 161.2 | chemicalbook.com |
| C8 | 101.2 | chemicalbook.com |
| C8a | 155.2 | chemicalbook.com |
| -CH₃ | 18.6 | chemicalbook.com |
| -OCH₃ | 55.7 | chemicalbook.com |
Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complex structures and conformations of molecules like this compound. These experiments provide correlation data between different nuclei, revealing through-bond and through-space connectivities.
Heteronuclear Overhauser Effect Spectroscopy (HOESY) : This technique is particularly useful for studying through-space interactions between different types of nuclei, such as ¹H and ¹⁹F. For instance, in a study of a fluorinated phenylcoumarin derivative, 2D ¹⁹F-{¹H} HOESY experiments confirmed the through-space interaction between a fluorine atom and a nearby proton. nih.gov
Correlation Spectroscopy (COSY) : COSY spectra show correlations between protons that are coupled to each other, typically through two or three bonds. This helps in identifying adjacent protons in the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC) : HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached. This is invaluable for assigning carbon signals in the ¹³C NMR spectrum. ceon.rs
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for piecing together the entire molecular framework, especially for identifying quaternary carbons and linking different fragments of the molecule. ceon.rs
These 2D NMR methods, often used in combination, allow for a comprehensive and unambiguous assignment of all proton and carbon signals, as well as providing insights into the preferred conformation of the molecule in solution. nih.govceon.rs
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. sapphirebioscience.com For this compound, high-resolution mass spectrometry (HRMS) can provide a very precise molecular weight, confirming its molecular formula of C₁₇H₁₄O₃. sapphirebioscience.com
In addition to molecular weight determination, MS provides information about the structure of the molecule through its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure. For instance, in the mass spectrum of 7-methoxy-4-methylcoumarin, characteristic fragments corresponding to the loss of a methyl group or a carbonyl group would be expected. nist.gov The molecular ion peak [M]+ for 7-methoxy-4-methylcoumarin would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 190.19 g/mol . nist.govnist.govselleckchem.com For 7-methoxy-3-phenylcoumarin, the molecular ion peak [M+H]+ is observed at an m/z of 253.0859. nih.gov
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. mdpi.com These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to the vibrations of their chemical bonds.
In the IR spectrum of this compound and its derivatives, characteristic absorption bands can be observed for the various functional groups. The strong absorption band for the carbonyl (C=O) group of the lactone ring is typically found in the region of 1680-1750 cm⁻¹. mdpi.comnih.gov Aromatic C-H stretching vibrations are usually observed between 3000 and 3100 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. nih.govijres.org The C-O stretching vibrations of the methoxy group and the lactone ring also give rise to characteristic bands. nih.gov
Raman spectroscopy provides complementary information to IR spectroscopy. For instance, in the FT-Raman spectrum of a coumarin derivative, C-C-C in-plane bending vibrations were observed. ias.ac.in Both experimental and theoretical (calculated) vibrational spectra are often used in conjunction to make accurate assignments of the observed bands. mdpi.comijres.org
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| C=O (lactone) stretching | 1680 - 1750 | mdpi.comnih.gov |
| Aromatic C-H stretching | 3000 - 3100 | nih.govijres.org |
| Aromatic C=C stretching | 1400 - 1600 | mdpi.com |
| C-O stretching | 1000 - 1300 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Coumarin derivatives are known to be fluorescent, and their UV-Vis absorption spectra are characterized by one or more strong absorption bands in the ultraviolet and visible regions. researchgate.net These absorptions are due to π → π* electronic transitions within the conjugated system of the coumarin ring. researchgate.netcdnsciencepub.com
The position of the absorption maximum (λmax) is sensitive to the substitution pattern on the coumarin ring. For example, the introduction of an electron-donating group, such as a methoxy group at the 7-position, generally causes a bathochromic (red) shift in the absorption maximum compared to the parent coumarin molecule. cdnsciencepub.com The UV-Vis spectrum of 7-hydroxy-4-methylcoumarin, for instance, shows maximum wavelengths at 218.5 nm and 323 nm, which are attributed to the lactone carbonyl and cinnamoyl chromophores, respectively. researchgate.net
The electronic absorption spectra of coumarin and its derivatives have been extensively studied, and it is generally accepted that the long-wavelength absorption bands are due to π → π* transitions. cdnsciencepub.comcdnsciencepub.com The solvent can also influence the position of the absorption maxima. cdnsciencepub.com
| Compound | λmax (nm) | Reference |
|---|---|---|
| 7-Hydroxy-4-methylcoumarin | 218.5, 323 | researchgate.net |
| Substituted Coumarin Derivative | 255, 354 | researchgate.net |
X-ray Crystallography for High-Resolution Solid-State Structural Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides unparalleled insight into bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's properties.
Such detailed structural information is critical for understanding the solid-state behavior of these molecules and for designing new materials with specific properties. The data obtained from these analyses are precise and allow for the creation of detailed structural models.
Table 1: Illustrative Crystallographic Data for a Related Coumarin Derivative This data is for the analogue compound 4-(2-fluorophenyl)-7-methoxycoumarin and serves as an example of the type of information obtained from X-ray crystallography.
| Parameter | Value |
| Compound | 4-(2-fluorophenyl)-7-methoxycoumarin |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Key Interactions | Intramolecular F···H5, Intermolecular C–F···H–C |
| CCDC No. | 1868146 |
Advanced Chromatographic Techniques for Purity Assessment and Component Separation (e.g., High-Performance Liquid Chromatography (HPLC))
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of synthesized compounds and for separating components within a mixture. selleckchem.com Its high resolution and sensitivity make it the most widely used method for the analysis of coumarin derivatives. selleckchem.com
For coumarin compounds, reverse-phase HPLC (RP-HPLC) is a common and effective method. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A typical HPLC method for a related compound, 7-Methoxy-4-methylcoumarin, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.com
The purity of a compound is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this compound report purities of 98%, as determined by this method. sapphirebioscience.com For comparison, the closely related 7-Methoxy-4-methylcoumarin is available with a purity of 99.47% as determined by HPLC. selleckchem.com This high degree of accuracy is essential for ensuring the reliability of subsequent research findings.
Table 2: Example HPLC Purity Data for Coumarin Derivatives
| Compound | Reported Purity | Analytical Method |
| This compound | 98% | HPLC |
| 7-Methoxy-4-methylcoumarin | 99.47% | HPLC |
Photophysical and Photochemical Investigations of 7 Methoxy 4 Methyl 3 Phenylcoumarin Analogues
Fluorescence Spectroscopy: Quantum Yield Determination and Luminescence Properties
The fluorescence characteristics of coumarin (B35378) analogues are central to their application. The position of substituents on the coumarin ring system significantly influences their photophysical properties. For instance, a comparative study of 4-methyl-6-methoxy coumarin and 4-methyl-7-methoxy coumarin (a close analogue to the title compound) revealed that the methoxy (B1213986) group's position affects the absorption and fluorescence wavenumbers in the same solvent. researchgate.net Specifically, the 7-methoxy substitution results in different spectral properties compared to a 6-methoxy substitution. researchgate.net
Coumarins are known for their strong fluorescent emissions in the visible region. nih.gov The quantum yield of fluorescence (Φf), a measure of the efficiency of the emission process, is highly sensitive to the molecular structure and the solvent environment. For many coumarin derivatives, the fluorescence quantum yield is low in solution, which can be attributed to efficient internal conversion from the fluorescent S2(ππ) state to a lower-lying, non-emissive S1(nπ) state. researchgate.net However, derivatives designed to favor the emissive ππ* state can exhibit strong fluorescence. For example, some coumarin derivatives show high fluorescence yields with a significant Stokes shift, making them effective fluorophores. sigmaaldrich.com The luminescence properties, including excitation and emission maxima, are key parameters for their use. For instance, 7-Amino-4-methylcoumarin (B1665955), a related compound, has an excitation wavelength of 351 nm and an emission wavelength of 430 nm. medchemexpress.com Another analogue, 7-Methoxy-4-(trifluoromethyl)coumarin, exhibits fluorescence with an excitation maximum (λex) at 333 nm and an emission maximum (λem) at 416 nm when measured in methanol. sigmaaldrich.com
The general luminescence data for related coumarin analogues highlight the tunability of these properties.
Table 1: Luminescence Properties of Selected Coumarin Analogues
| Compound | Excitation Max (λex) | Emission Max (λem) | Solvent/Conditions |
|---|---|---|---|
| 7-Methoxy-4-(trifluoromethyl)coumarin | 333 nm | 416 nm | Methanol sigmaaldrich.com |
| 7-Methoxy-4-(trifluoromethyl)coumarin | 410 nm | 510 nm | --- caymanchem.com |
| 7-Amino-4-methylcoumarin | 351 nm | 430 nm | --- medchemexpress.com |
| 7-Amino-4-methyl-3-coumarinylacetic acid | 350 nm | 433 nm | Methanol sigmaaldrich.com |
| Coumarin 1 | 375 nm | 456 nm | Water morressier.com |
Note: Variations in reported values can arise from different measurement conditions and solvents.
Analysis of Solvatochromic Shifts and Environmental Effects on Photophysical Parameters
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature of coumarin dyes. The photophysical properties of coumarin derivatives, including absorption and fluorescence spectra, are strongly influenced by the solvent's polarity and its ability to form hydrogen bonds. researchgate.netresearchgate.net An increase in solvent polarity typically leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum, a phenomenon attributed to the stabilization of a more polar excited state relative to the ground state. researchgate.net
Studies on various coumarin derivatives demonstrate that parameters like fluorescence quantum yield (Φf), fluorescence lifetime (τf), and Stokes shift (the difference between emission and absorption maxima) often show a linear correlation with solvent polarity functions like the Lippert-Mataga parameter. nih.gov However, deviations from this linearity can occur, particularly in non-polar solvents, suggesting specific structural changes or interactions. researchgate.netnih.gov For example, in moderate to high polarity solvents, some coumarin dyes exist in a planar intramolecular charge transfer (ICT) structure, while in non-polar environments, they may adopt a non-planar form, which alters their de-excitation pathways. nih.gov
The effect of the solvent environment on the photophysical parameters of coumarin analogues is summarized below.
Table 2: Environmental Effects on Photophysical Parameters of Coumarin Analogues
| Parameter | Effect of Increasing Solvent Polarity | Underlying Mechanism |
|---|---|---|
| Absorption Maximum (λabs) | Generally shows a smaller shift compared to emission. | The Franck-Condon excited state is reached without significant solvent reorganization. |
| Emission Maximum (λem) | Significant red-shift (bathochromic shift). researchgate.net | Stabilization of the more polar excited state by the polar solvent molecules. |
| Stokes Shift | Increases. researchgate.net | Greater energy difference between the absorption and emission due to solvent relaxation around the excited state dipole. |
| Fluorescence Quantum Yield (Φf) | Can increase or decrease depending on the specific coumarin and competing non-radiative pathways. mdpi.com | Changes in the rates of radiative (kf) and non-radiative (knr) decay. |
| Fluorescence Lifetime (τf) | Often changes, reflecting the influence on radiative and non-radiative decay rates. mdpi.com | The lifetime is inversely proportional to the sum of radiative and non-radiative rate constants (τf = 1 / (kf + knr)). mdpi.com |
These solvatochromic properties are critical for the use of coumarins as fluorescent probes, as their emission color can provide direct information about the polarity of their microenvironment. mdpi.com
Fluorescence Quenching Studies and Mechanistic Insights into Deactivation Pathways
Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by various molecular interactions. For coumarin analogues, quenching studies provide valuable insights into their excited-state behavior and deactivation pathways. The quenching of coumarin fluorescence can occur through several mechanisms, most notably dynamic quenching, which involves diffusive encounters between the fluorophore and a quencher molecule. nih.gov
One significant quenching mechanism is photoinduced electron transfer (PET). For instance, studies on 7-methoxycoumarin (B196161) have shown that its fluorescence can be quenched by electron donors like the guanine (B1146940) base, a process facilitated by hydrogen bonding. rsc.org The efficiency of PET depends on factors such as the distance and orientation between the coumarin and the quencher. rsc.org The fluorescence of various coumarin derivatives is also effectively quenched by free radicals like 4-hydroxy-TEMPO in a dynamic, diffusion-limited process. nih.gov
Besides intermolecular quenching, the intrinsic molecular structure dictates non-radiative deactivation pathways. For some coumarins, particularly those with thiol groups, fluorescence is weak or absent due to efficient deactivation via a conical intersection between the first excited state (S1) and the ground state (S0). ekb.eg This provides a rapid, radiationless channel for the molecule to return to the ground state. ekb.eg The formation of different tautomers in the excited state can also lead to fluorescence quenching. ekb.eg In other cases, low fluorescence quantum yields are explained by efficient internal conversion between electronic states of different character (e.g., from a ππ* state to an nπ* state) or by intersystem crossing to the triplet state. researchgate.net
Photochemical Reaction Mechanisms and Photo-Induced Product Formation
Upon exposure to ultraviolet (UV) light, many coumarin derivatives undergo photochemical reactions, leading to the formation of new products. A well-documented photoreaction for coumarins is the [2+2] cycloaddition, which results in the formation of cyclobutane (B1203170) dimers. researchgate.net
In the solid state, 7-Methoxy-4-methylcoumarin (B191837) undergoes a photo [2+2] cycloaddition upon UV irradiation (λ > 300 nm) to produce two different photodimers. researchgate.net The major product formed is the syn head-to-head dimer (approx. 80% yield), the formation of which is governed by the arrangement of molecules in the crystal lattice (topochemical control). researchgate.net A minor product, the syn head-to-tail dimer (approx. 20% yield), is also generated. researchgate.net The study of such reactions is part of the field of photomechanochemistry, where mechanical forces can influence photochemical outcomes. beilstein-journals.org
Other photochemical reactions can also occur. Under certain light conditions, the ester-like group in the coumarin ring can undergo photolysis. For example, studies on 4-methyl-7-hydroxycoumarin have shown that light can induce the breaking of the "C-O" bond in the lactone ring, leading to reactions with the solvent (e.g., ethanol) and the formation of new ester-containing products. semanticscholar.org This process leads to a decrease in the characteristic UV absorbance of the coumarin. semanticscholar.org
Exploration of Photophysical Properties in Advanced Materials Applications (e.g., Laser Dyes, Fluorescent Probes, Optoelectronic Materials)
The excellent photophysical properties of 7-methoxy-4-methyl-3-phenylcoumarin analogues make them valuable components in a variety of advanced materials.
Laser Dyes: Coumarins are widely used as laser dyes, particularly for generating laser light in the blue-green region of the spectrum. medchemexpress.com Their high fluorescence quantum yields, good photostability, and broad emission spectra are key characteristics for this application. Coumarin 7, for example, is a well-known laser dye. medchemexpress.com The specific spectral range can be tuned by altering the substituents on the coumarin core.
Fluorescent Probes: The sensitivity of their fluorescence to the local environment makes coumarins exceptional fluorescent probes. mdpi.com They are used to report on the polarity of microenvironments such as micelles, polymers, and biological systems. mdpi.com For instance, 7-Methoxy-4-(trifluoromethyl)coumarin serves as a fluorogenic substrate for cytochrome P450 enzymes. caymanchem.comabcam.com Upon enzymatic cleavage, it releases the highly fluorescent product 7-hydroxy-4-(trifluoromethyl)coumarin (B41306), allowing for the quantification of enzyme activity. caymanchem.com Similarly, 7-Amino-4-methylcoumarin is used to detect enzyme activity and can be used for labeling proteins and analyzing glycoproteins. sigmaaldrich.commedchemexpress.com
Optoelectronic Materials: The strong luminescence of coumarin derivatives makes them candidates for use as emitters in organic light-emitting diodes (OLEDs). researchgate.net By incorporating coumarin-containing complexes into polymer matrices like poly(methylmethacrylate) (B3431434) (PMMA), it is possible to create luminescent films. researchgate.net The immobilization of these complexes often preserves their favorable optical properties, indicating their potential for use as active components in optical devices. researchgate.net
Lack of Publicly Available Research Data Precludes Comprehensive Computational Analysis of this compound
A thorough investigation into the computational and theoretical chemistry of the specific compound, this compound, reveals a significant gap in the publicly accessible scientific literature. Despite extensive searches for dedicated studies on its electronic structure, molecular properties, and interactions, no specific research data could be retrieved to populate a detailed analysis as requested.
Computational chemistry and theoretical studies are powerful tools for understanding the behavior of molecules at a subatomic level. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Dynamics (MD) simulations are routinely employed to predict molecular geometry, reactivity, spectroscopic characteristics, and binding affinities with biological targets.
For many related coumarin derivatives, a wealth of such computational research exists. These studies provide valuable insights into how different substituents on the coumarin scaffold influence their chemical and biological properties. For instance, research on similar compounds like 7-amino-4-methylcoumarin or 7-hydroxycoumarin derivatives details their optimized geometries, HOMO-LUMO energy gaps, electrostatic potential surfaces, and intramolecular interactions through Natural Bond Orbital (NBO) analysis. Furthermore, molecular docking and dynamics simulations have been effectively used to explore the potential of other coumarins as enzyme inhibitors or as antioxidant agents.
However, for the precise molecule of interest, This compound , equivalent peer-reviewed studies detailing its quantum chemical calculations, molecular orbital analysis, potential surfaces, NBO analysis, docking behavior, dynamics, or theoretically predicted spectra could not be found. The absence of this specific data in scientific databases and journals prevents the creation of a scientifically accurate and detailed article covering the requested topics.
Therefore, while the computational methodologies listed in the query are standard and well-established for druglike molecules, their specific application and the resulting data for this compound are not available in the public domain. An article adhering to the strict requirement of focusing solely on this compound cannot be generated at this time.
Computational Chemistry and Theoretical Studies on 7 Methoxy 4 Methyl 3 Phenylcoumarin
Prediction and Characterization of Nonlinear Optical (NLO) Properties for Materials Science Applications
The investigation of nonlinear optical (NLO) properties in organic molecules like coumarins is a significant area of materials science, driven by potential applications in photonics and optoelectronics. Computational chemistry offers powerful tools to predict and understand these properties at a molecular level before undertaking complex synthesis and experimental characterization.
Theoretical studies on related coumarin (B35378) compounds, such as 7-Methoxy-4-methylcoumarin (B191837), have utilized density functional theory (DFT) to predict NLO behavior. These calculations typically involve optimizing the molecular geometry and then computing various electronic properties. Key parameters calculated to evaluate NLO properties include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential for second-harmonic generation (SHG), a primary NLO phenomenon.
For a molecule like 7-Methoxy-4-methyl-3-phenylcoumarin, a computational NLO study would typically follow these steps:
Geometry Optimization: The 3D structure of the molecule is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
Property Calculation: The electric dipole moment, polarizability, and hyperpolarizability tensors are calculated for the optimized structure.
Analysis: The calculated values are analyzed to determine the potential NLO activity. A large β value suggests the material could be a good candidate for NLO applications.
Although no specific studies have published these values for this compound, research on other coumarins indicates that the extended π-conjugated system of the coumarin core, combined with electron-donating (like methoxy) and electron-withdrawing groups, is crucial for enhancing NLO responses. The presence of the phenyl group at the 3-position in the target compound would significantly influence the electronic distribution and likely play a major role in its predicted NLO properties.
No specific data table can be generated as peer-reviewed computational results for this exact compound are not available.
In Silico Metabolism Prediction and Enzyme Interaction Modeling (e.g., Cytochrome P450s)
In silico methods are instrumental in predicting the metabolic fate of chemical compounds, offering a rapid and cost-effective way to identify potential metabolites and understand interactions with metabolic enzymes like the Cytochrome P450 (CYP) superfamily.
For coumarin derivatives, metabolism often involves hydroxylation, demethylation, and epoxidation. The primary enzymes responsible for these transformations in humans are members of the CYP1, CYP2, and CYP3 families. For instance, studies on the related compound 7-methoxy-4-(aminomethyl)-coumarin (MAMC) have shown that it is a substrate for CYP2D6 and CYP1A2, which catalyze its O-demethylation.
A computational investigation into the metabolism of this compound would involve several key approaches:
Metabolic Site Prediction: Software tools can predict which atoms in the molecule are most likely to be metabolized. For this compound, likely sites would include the methoxy (B1213986) group (leading to O-demethylation) and various positions on the aromatic rings (leading to hydroxylation).
Molecular Docking: This technique models the interaction between the compound (ligand) and the active site of a specific CYP enzyme (receptor). The docking simulation predicts the most stable binding pose and calculates a binding affinity or docking score. A strong binding affinity suggests that the compound is likely a substrate or inhibitor for that enzyme.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the stability of the ligand-enzyme complex over time in a simulated physiological environment. This provides deeper insight into the specific interactions, such as hydrogen bonds or π-π stacking, that hold the compound in the active site. For example, docking studies on MAMC with CYP2D6 have identified that hydrogen bonds with the Asp301 residue are critical for its orientation and subsequent O-demethylation.
While no specific in silico metabolism or docking studies for this compound have been published, the known metabolism of other coumarins provides a strong basis for such a theoretical investigation. The presence and orientation of the phenyl group at position 3 would be a critical factor in determining its fit and reactivity within the active sites of different CYP isozymes.
No specific data table can be generated as peer-reviewed in silico metabolism or enzyme interaction modeling results for this exact compound are not available.
Structure Activity Relationship Sar Studies of 7 Methoxy 4 Methyl 3 Phenylcoumarin Derivatives
Systematic Investigation of Substituent Effects on Biological Activity Profiles
The biological activity of coumarin (B35378) derivatives is intricately linked to the nature and position of substituents on the coumarin ring system. For 7-Methoxy-4-methyl-3-phenylcoumarin, each of its defining groups—the methoxy (B1213986) group at position 7, the methyl group at position 4, and the phenyl group at position 3—plays a distinct role in modulating its bioactivity.
Influence of the Methoxy Group at Position 7 on Bioactivity
The methoxy group at position 7 of the coumarin scaffold is a critical determinant of biological activity, particularly in the context of enzyme inhibition. Its presence and position significantly influence the molecule's interaction with various enzymes.
Research has shown that the nature of the substituent at the C-7 position affects the specificity and selectivity of coumarin derivatives for monoamine oxidase (MAO) enzymes. scienceopen.com For instance, the presence of a benzyloxy group at C-7 has been found to inhibit MAO-B more effectively than other groups like diethylamino, hydroxyl, and methoxy. scienceopen.com In the context of 3-phenylcoumarins, derivatives with a methoxy group at the R7 position generally exhibit relatively strong MAO-B inhibition. nih.gov Docking studies have revealed that these R7-methoxy groups can interact with specific amino acid residues, such as Leu164, within the enzyme's active site. nih.gov
Furthermore, in studies of coumarin derivatives as substrates for cytochrome P450 (CYP) enzymes, the 7-methoxy group is a key site for metabolism. The O-demethylation of this group is a common metabolic pathway catalyzed by various CYP isoforms. nih.govnih.gov For example, 7-methoxy-4-(aminomethyl)-coumarin (MAMC) is a known substrate for CYP2D6, and its N-alkylated analogs are also O-dealkylated at the 7-position by CYP1A2 and CYP2D6. nih.gov The presence of the 7-methoxy group is also a feature in profluorescent substrates designed to be selective for individual CYP1 forms. acs.org
Impact of the Methyl Group at Position 4 on Activity Modulation
The methyl group at position 4 of the coumarin ring also plays a significant role in modulating the biological activity of these compounds. This substitution can influence both the efficacy and metabolic stability of the molecule.
An important advantage of having a methyl group at the C4 position is that it can prevent the metabolic formation of the potentially mutagenic 3,4-coumarin epoxide by liver cytochrome P450 enzymes. tandfonline.com This enhances the safety profile of 4-methylcoumarin (B1582148) derivatives.
In terms of anticancer activity, structure-activity relationship studies of 4-methylcoumarins have shown that modifications at this position and others can lead to potent cytotoxic effects against various cancer cell lines. tandfonline.comnih.gov For instance, 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position have demonstrated significant anticancer activity. tandfonline.comnih.gov The presence of the 4-methyl group is a common feature in many coumarin derivatives synthesized and evaluated for their cytotoxic effects. tandfonline.comnih.gov
In the context of MAO inhibition, the substitution at position 4 can influence selectivity. Studies on 3-phenylcoumarin (B1362560) derivatives have indicated that compounds unsubstituted at the 4-position are often more active as MAO-B inhibitors than their 4-hydroxylated counterparts. nih.gov Conversely, other research suggests that 4-phenyl substitution is more effective for MAO-A inhibition. scienceopen.com
Significance of the Phenyl Group at Position 3 and its Substitution Patterns on Efficacy and Selectivity
The phenyl group at position 3 is a cornerstone of the this compound structure, and its substitution patterns are pivotal in determining the molecule's efficacy and selectivity as a bioactive agent. The 3-phenylcoumarin scaffold is considered a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. nih.gov
The substitution pattern on this phenyl ring can dramatically alter the compound's interaction with biological targets. For MAO-B inhibition, the meta and para positions on the 3-phenyl ring appear to be the most favorable for substitution. nih.gov For instance, 6-chloro-3-(3'-methoxyphenyl)coumarin has been identified as a highly potent and selective MAO-B inhibitor. nih.gov The addition of various groups like methoxy, hydroxyl, acetoxy, and methyl to the 3-arylcoumarin ring can promote MAO-B inhibition. tandfonline.com Specifically, a trifluoromethyl group at the para position of the 3-phenyl ring has resulted in a highly active compound. tandfonline.com
In the realm of CYP enzyme inhibition, the substitution on the 3-phenyl ring also dictates selectivity. For example, 3-(3-fluoro-4-acetoxyphenyl)coumarin was found to be selectively metabolized by CYP1A1, while 3-(4-acetoxyphenyl)-6-chlorocoumarin was most efficiently metabolized by CYP1B1. nih.gov The orientation and interactions of these substituted phenyl rings within the active sites of different CYP enzymes explain these observed selectivities. nih.gov
Furthermore, the 3-phenyl group is crucial for other biological activities. For instance, a series of amine-substituted 3-phenylcoumarin derivatives have been designed and synthesized as potential antidepressant agents. nih.gov The nature and position of substituents on this phenyl ring are key to optimizing these activities.
SAR in Enzyme Inhibition Studies and Selective Modulation
The this compound scaffold has been extensively studied for its potential as an enzyme inhibitor. The structural features of this compound and its derivatives allow for selective modulation of different enzyme systems, most notably Monoamine Oxidase (MAO) and Cytochrome P450 (CYP) enzymes.
Monoamine Oxidase (MAO-A/B) Inhibition Profiles and Selectivity
3-Phenylcoumarin derivatives have emerged as a promising class of MAO inhibitors, with many exhibiting high potency and selectivity for the MAO-B isoform, a key target in the treatment of neurodegenerative diseases. nih.govuef.fi
The core 3-phenylcoumarin structure is a potent scaffold for MAO-B inhibition. uef.fi The presence of a phenyl group at position 3 in coumarin derivatives significantly enhances MAO-B inhibition. scienceopen.com The selectivity between MAO-A and MAO-B can be finely tuned by the substitution patterns on both the coumarin and the phenyl rings. For example, the absence of a carbonyl group between the coumarin and the phenyl substituent at position 3 generally favors MAO-B inhibitory activity. nih.gov
Substitutions on the 3-phenyl ring are particularly influential. Methoxy and chloro groups at the meta and para positions of the 3-phenyl ring have a significant positive impact on inhibitory activity. drugbank.com For instance, 6-chloro-3-(3'-methoxyphenyl)coumarin was found to be a highly potent and selective MAO-B inhibitor, with an IC50 value in the nanomolar range. nih.gov Similarly, compounds with methyl, methoxy, or bromine substituents on the 3-phenylcoumarin scaffold have displayed activities in the picomolar range. mdpi.com
The position of substituents on the coumarin ring also plays a role. For example, a chloro atom at position 6 of the coumarin moiety can improve both the inhibitory activity and selectivity against MAO-B. drugbank.com In contrast, 4-unsubstituted 6-chloro-3-phenylcoumarins have been found to be more active as MAO-B inhibitors than their 4-hydroxylated counterparts. nih.gov
Molecular docking studies have provided insights into the structural basis for the observed MAO-B selectivity, highlighting key interactions within the enzyme's binding pocket. nih.govmdpi.com
Cytochrome P450 (CYP) Enzyme Inhibition and Isoform Selectivity (e.g., CYP1A1, CYP1A2, CYP2D6)
Coumarin derivatives are well-known substrates and inhibitors of CYP enzymes, and the this compound framework allows for the development of isoform-selective probes and inhibitors.
The 7-methoxy group is a primary site of metabolism for many coumarin derivatives, undergoing O-demethylation by various CYP isoforms. nih.gov 7-Methoxy-4-(trifluoromethyl)coumarin (MFC), for example, has been investigated as a fluorogenic substrate for CYP enzymes. nih.govcaymanchem.com However, its selectivity for CYP2C9 has been questioned, with studies indicating that other P450s, such as CYP2B6 and CYP2E1, are also active in its metabolism. nih.gov
The substitution pattern on the 3-phenyl ring is a critical determinant of isoform selectivity. A study of eleven 3-phenylcoumarin derivatives revealed that their interactions with the active sites of CYP1 enzymes varied significantly based on their substitution. nih.gov For instance, 3-(3-fluoro-4-acetoxyphenyl)coumarin was selectively O-demethylated by CYP1A1, while 3-(4-acetoxyphenyl)-6-chlorocoumarin was most efficiently metabolized by CYP1B1. nih.gov In contrast, 3-(3-methoxyphenyl)-6-methoxycoumarin was demethylated with similar high efficiency by all CYP1 forms (CYP1A1, CYP1A2, and CYP1B1). nih.gov
Furthermore, N-substitution of 7-methoxy-4-(aminomethyl)-coumarin (MAMC), a CYP2D6 substrate, has been shown to influence its metabolism and selectivity. nih.gov Elongation of the N-alkyl chain dramatically increased the affinity of the compounds toward CYP2D6. nih.gov Studies on P450 selectivity showed that CYP1A2 and CYP2D6 are the primary contributors to the O-dealkylation of these N-alkyl analogs. nih.gov
These findings underscore the potential to design highly selective CYP inhibitors and substrates by carefully modifying the this compound scaffold.
Inhibition of Other Relevant Enzyme Targets (e.g., α-amylase, Src Kinase, Cholinesterase, Aromatase)
The this compound scaffold and its derivatives have been investigated for their inhibitory potential against several key enzyme targets implicated in various diseases. The structural features of these coumarins, including the substitution patterns on both the coumarin core and the 3-phenyl ring, play a critical role in their inhibitory activity and selectivity.
Cholinesterase: Derivatives of the coumarin scaffold are recognized as inhibitors of cholinesterases, key enzymes in the pathophysiology of Alzheimer's disease. Structure-activity relationship studies on related 7-hydroxycoumarin and 4-methylcoumarin derivatives reveal important insights. For instance, in a series of 7-hydroxycoumarin derivatives, the presence of a methyl group at the C4 position was found to generally decrease the inhibitory activity against acetylcholinesterase (AChE) researchgate.net. However, specific substitutions can yield potent inhibitors. A series of 7-hydroxycoumarin derivatives linked via an amide to various amines showed significant inhibition of both AChE and butyrylcholinesterase (BuChE) nih.gov. The most potent compound in this series, an N-(1-benzylpiperidin-4-yl)acetamide derivative, exhibited an IC₅₀ value of 1.6 μM against AChE nih.gov. Docking studies of this derivative showed that it occupies both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme nih.gov. Furthermore, 4,7-dimethyl-5-O-arylpiperazinylcoumarins have been identified as selective MAO-B inhibitors, with some derivatives showing IC₅₀ values in the low micromolar range (1.88 to 3.18 µM) mdpi.com.
Aromatase: The 3-phenylcoumarin framework is a promising scaffold for developing aromatase inhibitors, which are crucial in treating estrogen-dependent cancers like breast cancer. Research has shown that modifying the 3-phenylcoumarin structure can lead to potent and selective inhibitors. A significant finding was the development of 3-imidazolecoumarin from the 3-phenylcoumarin scaffold, which acts as a potent aromatase inhibitor . This demonstrates that replacing the 3-phenyl ring with a suitable heterocyclic system can enhance inhibitory activity. Other studies have identified amide coumarin derivatives, such as N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide, as effective aromatase inhibitors with an IC₅₀ value of 4.5 µM, comparable to the first-generation inhibitor aminoglutethimide (B1683760) mdpi.com. Further research into 7-substituted coumarin derivatives found that 7-(pyridin-3-yl)coumarin and 7,7'-diethylamino-3,3'-biscoumarin are highly potent aromatase inhibitors, with IC₅₀ values of 30.3 nM and 28.7 nM, respectively sapphirebioscience.com.
α-Amylase and Src Kinase: Based on a comprehensive review of published scientific literature, there is limited to no specific information available regarding the inhibitory activity of this compound derivatives against the enzyme targets α-amylase and Src Kinase. These areas represent potential avenues for future research.
SAR in Cellular Activity and Biochemical Responses
Antiproliferative and Cytotoxic Effects in Various Cancer Cell Lines (e.g., A549, K562, LS180, MCF-7, LNCaP)
Derivatives of the 4-methyl-3-phenylcoumarin (B1580728) skeleton exhibit significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. The specific substitutions on the coumarin and phenyl rings are determinant factors for this activity.
A structure-activity relationship study of 4-methylcoumarin derivatives against K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines revealed that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) with alkyl groups at the C3 position were the most effective nih.gov. The potency increased with the length of the alkyl chain, with the n-decyl substituted derivative showing the highest activity with IC₅₀ values of 42.4 µM, 25.2 µM, and 25.1 µM against K562, LS180, and MCF-7 cells, respectively nih.gov. Acetylation of the hydroxyl groups, as seen in 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs), also resulted in active compounds, particularly those with ethoxycarbonylmethyl moieties at C3 nih.gov.
In the context of 3-arylcoumarins, the presence of diacetoxy groups at the C7 and C8 positions has been shown to enhance cytotoxic activity nih.gov. A series of 3-(4-nitrophenyl)-arylcoumarin derivatives were tested against A549 (lung carcinoma), MDA-MB-231 (breast cancer), and PC3 (prostate cancer) cell lines. One 7,8-diacetoxy derivative displayed a CC₅₀ of 12.2 µM against the A549 cell line nih.gov. Further studies showed that 7,8-dihydroxy-3-(4-nitrophenyl)-coumarin was particularly effective against the HepG2 (liver cancer) cell line and also showed activity against LNCaP (prostate cancer) cells nih.gov. The mechanism of action for this compound in HepG2 cells involves cell cycle arrest in the S phase, leading to cell death nih.gov.
Table 1: Cytotoxic Activity of 4-Methyl-3-phenylcoumarin Derivatives This is an interactive table. You can sort and filter the data.
| Compound Class | Cell Line | Substitution at C3 | IC₅₀ / CC₅₀ (µM) |
|---|---|---|---|
| 7,8-Dihydroxy-4-methylcoumarin | K562 | n-decyl | 42.4 |
| 7,8-Dihydroxy-4-methylcoumarin | LS180 | n-decyl | 25.2 |
| 7,8-Dihydroxy-4-methylcoumarin | MCF-7 | n-decyl | 25.1 |
| 7,8-Diacetoxy-3-arylcoumarin | A549 | 4-nitrophenyl | 12.2 |
| 7,8-Diacetoxy-3-arylcoumarin | MDA-MB-231 | 4-nitrophenyl | 27.6 |
| 7,8-Diacetoxy-3-arylcoumarin | PC3 | 4-nitrophenyl | 18.2 |
Antioxidant Activities and Mechanisms of Radical Scavenging
The antioxidant properties of coumarin derivatives are strongly linked to their chemical structure, particularly the number and position of hydroxyl and methoxy groups on the benzopyrone ring system. These groups are crucial for the compounds' ability to scavenge free radicals.
The primary mechanism of antioxidant action for phenolic coumarins is their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting coumarin radical is stabilized by resonance. SAR studies indicate that the presence of hydroxyl groups, especially at the C7 position, is a key feature for antioxidant capacity. Substituting hydroxyl groups at positions C6, C7, or C8 generally enhances radical scavenging activity, with 7,8-dihydroxy substitution being particularly effective. Conversely, replacing a hydroxyl group with a methoxy group tends to decrease antioxidant activity, as the methoxy group is a less efficient hydrogen donor.
In a study of 3-phenylcoumarin derivatives, compounds with a 6,7-dihydroxy substitution pattern were more potent in down-modulating neutrophil oxidative metabolism than their 5,7-disubstituted counterparts. Furthermore, the free hydroxylated compounds were significantly more effective than their acetylated analogues, underscoring the importance of available hydroxyl groups for antioxidant function.
Quantitative assays confirm these structural requirements. A 7-hydroxy-3-methoxy coumarin derivative demonstrated significant antioxidant potential with an ED₅₀ of 6.31 µg/mL in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and an ED₅₀ of 5.78 µg/mL in the ORAC (Oxygen Radical Absorbance Capacity) assay, which was more potent than the standard Trolox.
Table 2: Radical Scavenging Activity of a Coumarin Derivative This is an interactive table. You can sort and filter the data.
| Compound | Assay | Result (ED₅₀) |
|---|---|---|
| 7-Hydroxy-3-methoxy coumarin 5-O-β-glucopyranoside | DPPH | 6.31 µg/mL |
| 7-Hydroxy-3-methoxy coumarin 5-O-β-glucopyranoside | ORAC | 5.78 µg/mL |
Antifungal and Antiaflatoxigenic Activities in Microbial Systems
Certain derivatives of the 3-phenylcoumarin scaffold have demonstrated significant activity against fungal pathogens and the mycotoxins they produce. A notable example is 4-hydroxy-7-methyl-3-phenyl coumarin, which has shown potent antifungal and antiaflatoxigenic properties against the fungus Aspergillus flavus. A. flavus is a common contaminant in agriculture that produces aflatoxins, which are highly toxic and carcinogenic compounds.
The inhibitory action of 4-hydroxy-7-methyl-3-phenyl coumarin is not limited to simply preventing fungal growth; it also interferes with the production of aflatoxin B₁ at a molecular level. Research has shown that this compound effectively downregulates the expression of key genes within the aflatoxin biosynthesis pathway, including aflD, aflK, aflQ, and aflR. The aflR gene encodes a critical regulatory protein that controls the transcription of most other structural genes in the aflatoxin gene cluster. By suppressing the expression of these genes, the compound effectively halts the synthesis of the toxin. These findings suggest that specific 3-phenylcoumarin derivatives can be developed as agents to control both fungal contamination and mycotoxin production in food and feed.
Anti-Angiogenesis Activities in Cellular Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The 3-phenylcoumarin scaffold has been explored for the development of anti-angiogenesis agents. A study focused on designing non-steroidal analogues of the known angiogenesis inhibitor 2-methoxyestradiol (B1684026) led to the synthesis of 3-(4-hydroxyphenyl)-4-methyl-6-methoxy-7-hydroxycoumarin and its derivatives researchgate.net.
These compounds were evaluated for their ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a standard in vitro model for angiogenesis. The parent compound, 3-(4-hydroxyphenyl)-4-methyl-6-methoxy-7-hydroxycoumarin, demonstrated potential anti-angiogenesis activity with an IC₅₀ value of 61.0 µM researchgate.net. The study suggested that the bulkiness of the substituent at the para-position of the 3-phenyl ring plays an important role in the compound's activity researchgate.net.
In a related study, the simpler compound Herniarin (7-methoxycoumarin) was tested for its anti-angiogenic potential using a zebrafish embryo model. Herniarin was found to disrupt the formation of major blood vessels, such as intersegmental vessels (ISV), and exhibited an IC₅₀ value of 2.64 mM for the inhibition of ISV formation. These findings indicate that the coumarin scaffold, with various substitutions, can serve as a valuable template for designing novel anti-angiogenesis agents.
Table 3: Anti-Angiogenesis Activity of Coumarin Derivatives This is an interactive table. You can sort and filter the data.
| Compound | Model System | Activity | IC₅₀ |
|---|---|---|---|
| 3-(4-Hydroxyphenyl)-4-methyl-6-methoxy-7-hydroxycoumarin | HUVEC Proliferation | Inhibition | 61.0 µM |
| Herniarin (7-methoxycoumarin) | Zebrafish Embryo | ISV Inhibition | 2.64 mM |
Evaluation of Antidepressant Potential in Preclinical Models
The 3-phenylcoumarin scaffold has emerged as a promising structure for the development of novel antidepressant agents. This is partly due to the ability of its derivatives to inhibit monoamine oxidase B (MAO-B), an enzyme that metabolizes key neurotransmitters like dopamine (B1211576). Inhibition of MAO-B can increase dopamine levels in the brain, which is a therapeutic strategy for depression.
A series of amine-substituted 3-phenylcoumarin derivatives were synthesized and evaluated for antidepressant activity using preclinical rodent models such as the forced swimming test (FST) and tail suspension test (TST). Two compounds from this series demonstrated remarkable potency, significantly reducing the immobility time of mice in the FST by 73.4% and 79.7% at a very low dose of 0.5 mg/kg. This effect was comparable to the standard drug fluoxetine, which achieved a similar reduction at a much higher dose (20 mg/kg). Importantly, these active compounds did not cause any motor impairment, indicating a favorable profile for a potential therapeutic agent. These results highlight that specific amine substitutions on the 3-phenylcoumarin core can lead to potent antidepressant-like effects, paving the way for further investigation into this chemical class for treating depression.
Mechanistic Elucidation of Molecular and Cellular Interactions
Detailed Analysis of Molecular Recognition and Binding Mechanisms to Biological Targets
The interaction of coumarin (B35378) derivatives with biological macromolecules is a key determinant of their pharmacological effects. The binding of these compounds is often characterized by a combination of non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions.
Molecular docking and multispectroscopic studies of similar coumarin derivatives, such as 7-hydroxycoumarin and 4-methyl-7-hydroxycoumarin, with proteins like hen egg white lysozyme (B549824) (HEWL), reveal that hydrophobic forces play a dominant role in the interaction process. nih.gov This is evidenced by positive changes in enthalpy (ΔH) and entropy (ΔS). nih.gov These studies also highlight the importance of specific amino acid residues, such as tryptophan, in the binding process, suggesting that pi-stacking interactions between the coumarin ring system and the aromatic side chains of these residues are crucial. nih.gov
Table 1: Key Molecular Interactions in Coumarin Derivative Binding
| Interaction Type | Description | Key Residues/Moieties Involved |
| Hydrophobic Interactions | Dominant force driving the initial association of the coumarin derivative with the protein's binding pocket. | Phenyl group, methyl group, non-polar amino acid residues. |
| Pi-Stacking | Interaction between the aromatic rings of the coumarin and aromatic amino acid side chains. | Coumarin ring system, Phenyl ring, Tryptophan, Tyrosine, Phenylalanine. |
| Hydrogen Bonding | Formation of hydrogen bonds between the coumarin's oxygen atoms and polar amino acid residues. | Carbonyl oxygen, Methoxy (B1213986) oxygen, Polar amino acid residues (e.g., Serine, Threonine). |
Investigation of Enzyme Inhibition Mechanisms
Coumarin derivatives are known to inhibit a variety of enzymes through different mechanisms. The specific nature of the inhibition—be it reversible, irreversible, or mechanism-based—depends on the structure of the coumarin and the active site of the target enzyme.
For instance, 3-phenylcoumarin (B1362560) derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. nih.gov The inhibition is often competitive and reversible, with the coumarin derivative binding to the active site and preventing the substrate from accessing it. The potency of this inhibition, often measured by the IC50 value, can be in the nanomolar range for some derivatives. nih.gov Structure-activity relationship studies have shown that the substitution pattern on the 3-phenyl ring significantly influences the inhibitory activity. nih.gov
In the case of other enzymes, such as those in the cytochrome P450 (CYP) family, coumarins can act as mechanism-based inhibitors. This involves the metabolic activation of the coumarin by the enzyme to a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation. While specific studies on 7-Methoxy-4-methyl-3-phenylcoumarin are limited, related coumarins have demonstrated such inhibitory profiles.
Elucidation of Cellular Pathways Modulated by this compound Derivatives
The biological effects of coumarin derivatives often stem from their ability to modulate key cellular signaling pathways, with the induction of apoptosis (programmed cell death) being a frequently observed outcome in cancer cells.
Studies on various coumarin derivatives have shown that they can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govsemanticscholar.org A common mechanism involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov For example, some coumarins can induce the activation of initiator caspases like caspase-9 (involved in the intrinsic pathway) and caspase-8, which in turn activate executioner caspases such as caspase-3. nih.govnih.gov
The modulation of the Bcl-2 family of proteins is another critical aspect of apoptosis induction by coumarins. nih.gov These proteins regulate the permeability of the mitochondrial outer membrane. Pro-apoptotic members like Bax can be upregulated, while anti-apoptotic members like Bcl-2 can be downregulated by coumarin treatment, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation. nih.govnih.gov
Furthermore, coumarin derivatives have been shown to affect other signaling pathways involved in cell survival and proliferation. For instance, some coumarins can inhibit the ERK/MAPK signaling pathway, which is often hyperactivated in cancer cells and promotes their growth. nih.govresearchgate.net The tumor suppressor protein p53 can also be activated by coumarins, leading to cell cycle arrest and apoptosis. researchgate.net
Table 2: Cellular Pathways Modulated by Coumarin Derivatives
| Pathway | Effect of Coumarin Derivatives | Key Molecular Players |
| Intrinsic Apoptosis | Induction | Caspase-9, Caspase-3, Bcl-2, Bax, Cytochrome c |
| Extrinsic Apoptosis | Induction | Caspase-8, Caspase-3 |
| ERK/MAPK Signaling | Inhibition | ERK, MAPK |
| p53 Pathway | Activation | p53 |
Studies on DNA Binding Interactions and Modes
While the primary mode of action for many coumarins is through protein interactions, some derivatives have been shown to interact with DNA. These interactions can be non-covalent, such as intercalation between base pairs or groove binding, or in some cases, can lead to DNA damage.
The planar aromatic structure of the coumarin ring system is well-suited for intercalation into the DNA double helix. This mode of binding can disrupt DNA replication and transcription, ultimately leading to cell death. The phenyl substituent at the 3-position can further stabilize this interaction.
Some coumarin analogs, particularly after metabolic activation, can form covalent adducts with DNA, leading to DNA damage. This damage can trigger cellular DNA damage response pathways, which, if the damage is too extensive to be repaired, can lead to the induction of apoptosis. semanticscholar.org Studies on synthetic coumarin analogs have shown that they can cause DNA damage, leading to the activation of proteins like ATM and p53, which are key players in the DNA damage response. semanticscholar.org
Comprehensive Investigations of Metabolic Pathways and Transformations
The in vivo activity and potential toxicity of this compound are significantly influenced by its metabolic fate. The primary routes of metabolism for coumarins involve phase I and phase II enzymatic reactions, which occur predominantly in the liver.
O-demethylation is a common and important metabolic pathway for methoxy-substituted coumarins. nih.gov This reaction is typically catalyzed by cytochrome P450 enzymes, such as CYP1A2 and CYP2D6. nih.gov The removal of the methyl group from the 7-methoxy position results in the formation of the corresponding 7-hydroxy metabolite. nih.gov This transformation can significantly alter the biological activity of the compound, as the resulting hydroxyl group can be a site for further phase II conjugation reactions. The process of O-demethylation can be achieved chemically using reagents like boron tribromide (BBr3) or 47% hydrobromic acid (HBr). chem-station.com
Epoxidation is another potential metabolic pathway, particularly for the phenyl ring. Cytochrome P450 enzymes can catalyze the formation of an epoxide across one of the double bonds of the phenyl ring. These epoxide intermediates are reactive and can be detoxified by epoxide hydrolase or glutathione (B108866) S-transferases. However, if not efficiently detoxified, they have the potential to bind covalently to macromolecules like proteins and DNA.
Other metabolic transformations can include hydroxylation at various positions on the coumarin or phenyl rings, also catalyzed by CYP enzymes. The resulting hydroxylated metabolites can then undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion from the body.
Emerging Research Applications and Potential of 7 Methoxy 4 Methyl 3 Phenylcoumarin Analogues
Development as Fluorescent Probes and Advanced Chemical Sensors in Biological Systems
The inherent fluorescence of the coumarin (B35378) scaffold has positioned 7-methoxy-4-methyl-3-phenylcoumarin and its analogues as promising candidates for the development of fluorescent probes and advanced chemical sensors for biological systems. nih.gov These compounds' photophysical properties are often sensitive to their microenvironment, making them valuable tools for investigating cellular processes. nih.gov
Coumarin derivatives are well-established as fluorescent reporters. nih.gov For instance, 7-Amino-4-methylcoumarin (B1665955) (AMC) is a widely used fluorescent probe for labeling peptides to study protease activity. caymanchem.com When AMC is conjugated to a peptide, its fluorescence is quenched. Upon enzymatic cleavage by a protease, AMC is released, and the resulting fluorescence can be used to quantify enzyme activity. caymanchem.com Similarly, 7-Methoxy-4-(trifluoromethyl)coumarin serves as a fluorogenic substrate for cytochrome P450s (CYPs). caymanchem.com The enzymatic cleavage of this compound releases 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) (HFC), and its fluorescence is used to measure CYP activity. caymanchem.com
The development of coumarin-based probes extends to the detection of specific molecules and ions. Dihydroxy-substituted coumarins, for example, have demonstrated high sensitivity and selectivity for the nitroxide radical 4-amino-TEMPO, with 6,7-dihydroxycoumarin showing a significant fluorescence enhancement upon interaction. nih.gov This suggests the potential for designing probes to study oxidative stress mechanisms. nih.gov Furthermore, the fluorescence of some coumarin derivatives can be quenched by halide ions, indicating their utility in studying hydration and ion transport in biological systems. nih.gov
The strategic modification of the coumarin core allows for the fine-tuning of its fluorescent properties. The introduction of different substituents can alter the excitation and emission wavelengths, as well as the quantum yield. For example, the photophysical properties of 4-methyl-6-methoxy coumarin and 4-methyl-7-methoxy coumarin have been investigated to understand the effect of the methoxy (B1213986) group's position on the coumarin ring system. researchgate.net This tunability is crucial for developing probes with specific spectral characteristics suitable for various biological imaging applications.
| Compound | Application | Mechanism of Action | Reference |
| 7-Amino-4-methylcoumarin (AMC) | Protease activity monitoring | Fluorescence is quenched when conjugated to a peptide and restored upon enzymatic cleavage. | caymanchem.com |
| 7-Methoxy-4-(trifluoromethyl)coumarin | Cytochrome P450 (CYP) activity quantification | Enzymatic cleavage releases a fluorescent product (HFC). | caymanchem.com |
| 6,7-Dihydroxycoumarin | Detection of nitroxide radicals (e.g., 4-amino-TEMPO) | Undergoes deprotonation upon interaction with the radical, leading to a significant increase in fluorescence intensity. | nih.gov |
| 7-Methoxycoumarin-3-carboxylic acid | Amine-reactive fluorescent probe | Covalently couples to amines, hydrazines, or hydroxylamines on biomolecules. | abcam.com |
Prospective Applications in Optoelectronic and Photonic Devices
The unique photophysical properties of coumarin derivatives, including this compound analogues, have garnered significant interest for their potential use in optoelectronic and photonic devices. researchgate.net Their characteristics, such as good thermal stability and strong fluorescence, make them suitable for applications like organic light-emitting diodes (OLEDs). ktu.edu
Researchers have explored the use of various coumarin-based compounds as emitting materials in OLEDs. tandfonline.comnih.gov The structure of the coumarin derivative can significantly influence the current-voltage characteristics and the luminescence spectra of the resulting OLED device. ifmo.ru This is attributed to differences in the electronic structure, charge carrier mobilities, and potential barriers at the heterointerfaces with other OLED layers. ifmo.ru For example, new blue-emitting materials for OLEDs have been synthesized using amino coumarin derivatives, demonstrating their potential for creating efficient electroluminescent devices. tandfonline.comnih.gov
The versatility of the coumarin scaffold allows for the design of materials with specific emission colors. While many coumarin derivatives exhibit blue-green emission, strategic modifications, such as the introduction of strong electron-donating groups like phenoxazine, can shift the emission to the orange-red region of the spectrum. ktu.edu This tunability is crucial for developing full-color displays and white-light emitting devices. ifmo.ru
Beyond OLEDs, coumarin derivatives are being investigated for other photonic applications. Their use as dye sensitizers in solar cells and as photo-labile materials in supramolecular assemblies highlights their broad potential in advanced materials science. researchgate.net The ease of synthesis and the ability to modify their structure to achieve desired optoelectronic properties make coumarin analogues an attractive class of compounds for future technological advancements. ktu.edu
| Coumarin Derivative | Application | Key Property | Reference |
| 7-phenylamino-bis(4-methyl-coumarin) (P-DMC) | Blue emitter in OLEDs | Maximum emission wavelength of 488 nm in film state. | tandfonline.com |
| 7-diphenylamino-4-methyl-coumarin (DPA-MC) | Blue emitter in OLEDs | High luminescence efficiency (3.83 cd/A) and power efficiency (2.46 lm/W). | nih.gov |
| Phenoxazine-substituted coumarin derivatives | Orange-red emitters in OLEDs | Long-wavelength emission due to strong charge transfer states. | ktu.edu |
Role as Versatile Precursors for the Synthesis of Complex Chemical Entities
The coumarin framework, including that of this compound, serves as a valuable and versatile precursor for the synthesis of more complex chemical entities. rsc.orgmdpi.com The reactivity of the coumarin ring system allows for a variety of chemical transformations, making it a key building block in the construction of novel molecules with diverse functionalities.
One common synthetic strategy involves the modification of the coumarin core to introduce new functional groups or to build entirely new ring systems. For example, 4-methyl-7-coumarinyloxyacetic acid hydrazide has been used as a starting material to synthesize new cyclic derivatives with potential antimicrobial activity. nih.gov Similarly, 7-hydroxy-4-methyl coumarin can be readily converted to 7-hydroxy-4-formyl coumarin, which can then serve as a platform for further derivatization, such as the formation of Schiff bases. researchgate.net
The Pechmann condensation is a classical and widely used method for the synthesis of coumarins, often starting from a phenol (B47542) and a β-ketoester. youtube.com This reaction allows for the straightforward construction of the coumarin scaffold, which can then be subjected to further chemical modifications. For instance, 7-hydroxy-4-methyl coumarin, synthesized via the Pechmann condensation, can undergo nitration to produce nitro-coumarin derivatives with potential biological and industrial importance. researchgate.net
Furthermore, the coumarin nucleus can be incorporated into larger, hybrid molecules to combine its properties with those of other pharmacophores. rsc.orgmdpi.com This approach has led to the synthesis of coumarin-chalcone and coumarin-triazole hybrids, which are being explored for their enhanced biological activities. mdpi.com The synthesis of these complex molecules often relies on the strategic functionalization of the initial coumarin precursor. For example, 7-amino-3-phenylcoumarin can be prepared through a condensation reaction, providing a key intermediate for the development of more elaborate structures. google.com
| Starting Coumarin Derivative | Reagents/Conditions | Product | Application of Product | Reference |
| 7-hydroxy-4-methyl coumarin | Hot xylene, selenium dioxide | 7-hydroxy-4-formyl coumarin | Precursor for Schiff base derivatives | researchgate.net |
| 7-methoxy-4-methyl coumarin | Hot xylene, selenium dioxide | 7-methoxy-4-formyl coumarin | Synthetic intermediate | researchgate.net |
| 7-hydroxy-4-methyl coumarin | Nitrating agent | 8-nitro-4-methyl-7-hydroxy coumarin | Biologically and industrially relevant compound | researchgate.net |
| 3-aminophenol and β-hydroxy-α-phenylacrylonitrile | Aluminum chloride, inert solvent | 7-amino-3-phenylcoumarin | Intermediate for complex syntheses | google.com |
Contribution to the Fundamental Understanding of Structure-Function Relationships in Bioactive Small Molecules
The study of this compound and its analogues significantly contributes to the fundamental understanding of structure-function relationships in bioactive small molecules. researchgate.net By systematically modifying the coumarin scaffold and evaluating the resulting changes in biological activity and physicochemical properties, researchers can elucidate the key structural features responsible for specific functions. nih.govnih.gov
The coumarin nucleus itself is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. mdpi.com The diverse pharmacological properties of coumarins, including antimicrobial, antioxidant, and anticancer activities, are highly dependent on the nature and position of the substituents on the benzopyrone ring. nih.govnih.gov For example, the introduction of different functional groups at the C3 and C7 positions of the coumarin ring can dramatically alter its biological profile. researchgate.netnih.gov
Structure-activity relationship (SAR) studies on coumarin derivatives have provided valuable insights into the molecular basis of their bioactivity. For instance, in the context of monoamine oxidase B (MAO-B) inhibition, a series of 3-phenylcoumarin (B1362560) derivatives were synthesized and tested, revealing that specific substitutions on the phenyl ring and the coumarin core are crucial for potent inhibition. researchgate.netnih.gov These studies help in the rational design of more effective and selective inhibitors. nih.gov
Furthermore, the investigation of the photophysical properties of coumarin analogues in different solvent environments provides a deeper understanding of how the molecular structure influences properties like absorption and fluorescence. researchgate.neteurjchem.com This knowledge is not only crucial for the development of fluorescent probes but also contributes to a more comprehensive picture of how these molecules interact with their surroundings at a molecular level. The stability and solubility of coumarins, which are important for drug development, are also influenced by their chemical structure. nih.gov By correlating structural modifications with changes in these properties, a more complete understanding of the structure-function relationship can be achieved.
Q & A
Basic: What are the recommended protocols for preparing stock solutions of 7-Methoxy-4-methyl-3-phenylcoumarin given its solubility profile?
Answer:
- Solubility: The compound is highly soluble in DMSO (25 mg/mL, 131.44 mM) but insoluble in water (<0.1 mg/mL). For experimental use, prepare stock solutions in DMSO with sonication to ensure homogeneity .
- Storage: Aliquot and store at -20°C in desiccated conditions to prevent degradation. Avoid repeated freeze-thaw cycles .
- Dilution: Use the provided dilution table (e.g., 10 mM in DMSO requires 5.2576 mL for 1 mg) as a reference, but validate empirically for specific assay conditions due to batch variability .
Basic: What safety precautions should be observed when handling this compound in laboratory settings?
Answer:
- Exposure Mitigation: Use PPE (gloves, goggles) and work in a fume hood. In case of skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical attention .
- First Aid:
- Waste Disposal: Follow institutional guidelines for hazardous organic compounds.
Advanced: How can researchers resolve discrepancies in cytochrome P450 (CYP) inhibition data when using different fluorogenic substrates?
Answer:
- Substrate Specificity: CYP isoforms exhibit varying affinities for substrates. For example:
- Validation: Cross-validate inhibitory effects with orthogonal assays (e.g., LC-MS-based metabolite quantification) to address fluorogenic substrate limitations .
- Controlled Variables: Standardize microsomal protein concentrations, incubation times, and cofactor availability to minimize inter-assay variability.
Advanced: What experimental approaches are recommended to elucidate the antibacterial mechanism of this compound against Bacillus subtilis?
Answer:
- Minimum Inhibitory Concentration (MIC): Perform broth microdilution assays (CLSI guidelines) with amoxifloxacin as a positive control .
- Time-Kill Kinetics: Assess bactericidal vs. bacteriostatic activity over 24 hours.
- Mechanistic Probes:
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR: Confirm substitution patterns (e.g., intramolecular F···H coupling in derivatives via 2D HOESY) .
- HPLC-MS: Verify purity (>95%) and detect impurities using reverse-phase C18 columns with UV/Vis detection (λ = 254–320 nm) .
- Single-Crystal X-ray Diffraction: Resolve spatial orientation of substituents (e.g., fluorophenyl ring interactions) .
Advanced: How does the substitution pattern on the coumarin core influence its fluorescence properties and applicability in biochemical assays?
Answer:
- Substituent Effects:
- Applications:
Advanced: How should researchers address contradictions in reported inhibitory effects of coumarins across different enzyme systems?
Answer:
- Enzyme Source Variability: Compare inhibitory data from recombinant enzymes vs. liver microsomes to isolate isoform-specific effects .
- Kinetic Analysis: Determine inhibition constants (Kᵢ) under standardized conditions (pH, temperature).
- Structural Modeling: Perform molecular docking to assess binding pocket interactions (e.g., steric hindrance from 3-phenyl groups) .
Basic: What quality control measures are critical for ensuring batch-to-batch consistency in synthetic this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
